molecular formula C15H20O B161248 4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde CAS No. 16982-01-7

4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde

Cat. No. B161248
CAS RN: 16982-01-7
M. Wt: 216.32 g/mol
InChI Key: KJYANGWERYBSJY-HNNXBMFYSA-N
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Description

4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde is a chemical compound with the molecular formula C15H20O and a molecular weight of 216.32 g/mol . It is a product that is often used in laboratory settings .


Molecular Structure Analysis

The molecular structure of 4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde can be analyzed using techniques such as NMR spectroscopy . The exact structure is not provided in the search results, but related compounds such as benzaldehyde have been analyzed .

properties

IUPAC Name

4-[(1R)-1,2,2-trimethylcyclopentyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-14(2)9-4-10-15(14,3)13-7-5-12(11-16)6-8-13/h5-8,11H,4,9-10H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYANGWERYBSJY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1(C)C2=CC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCC1(C)C)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde

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